molecular formula C16H13N3O2 B11846442 5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)- CAS No. 61416-89-5

5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)-

Cat. No.: B11846442
CAS No.: 61416-89-5
M. Wt: 279.29 g/mol
InChI Key: BGTMUKDENKBJIT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione typically involves the condensation of aniline with ethyl glyoxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as metal salts or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione, often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinazoline N-oxides, amines, and substituted quinazoline derivatives, which can have varied biological activities .

Scientific Research Applications

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: It serves as a probe to study enzyme interactions and cellular pathways.

    Medicine: This compound is investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

61416-89-5

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-anilino-2,4-dimethylquinazoline-5,8-dione

InChI

InChI=1S/C16H13N3O2/c1-9-14-15(18-10(2)17-9)13(20)8-12(16(14)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3

InChI Key

BGTMUKDENKBJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C)C(=O)C=C(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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